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molecular formula C14H22NO6P B8534968 (4-Methoxyphenyl)methyl amino(diethoxyphosphoryl)acetate CAS No. 50917-86-7

(4-Methoxyphenyl)methyl amino(diethoxyphosphoryl)acetate

Cat. No. B8534968
M. Wt: 331.30 g/mol
InChI Key: GEGJXVZGTAUMCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03962224

Procedure details

A solution of 16.4 g. of p-methoxybenzyl N-benzylidene-α-amino-diethylphosphonoacetate in 100 ml. of ether is added over 30 minutes with stirring to a solution of 8.25 g. of p-toluenesulfonic acid monohydrate in 150 ml. of ether. To the reaction mixture is added 60 ml. of cyclohexane and the solvent layer is separated by decantation. The residue is washed with additional 2:1 ether-cyclohexane and is again decanted. The resulting oil is dissolved in about 25 ml. of 1 M dipotassium phosphate (final pH about 7), and this solution is extracted 4 times with methylene chloride. The methylene chloride solution is then dried with magnesium sulfate, filtered and evaporated to give 12 g. of p-methoxybenzyl α-amino-diethylaminophosphonoacetate as an orange oily product. ir (neat) μ: 2.95 (NH), 5.75 (C=O), and 9.75 (P--O); nmr (CDCl3) τ: 8.73 (t, 6, J=7Hz, CH2CH3), 8.12 (s, 2, NH2), 6.18 (s, 3, ArOCH3), 6.03 (d, 1, J=21Hz, CH), 5.86 (p, 4, J=7Hz, CH2CH3), 4.80 (s, 2, ArCH2), 3.11 (d, 2, J=8Hz, arH), and 2.64 (d, 2, J=8Hz, ArH).
Name
p-methoxybenzyl N-benzylidene-α-amino-diethylphosphonoacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
p-methoxybenzyl α-amino-diethylaminophosphonoacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ArOCH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ArH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C(=[N:8][CH:9]([P:22]([O:27][CH2:28][CH3:29])([O:24][CH2:25][CH3:26])=[O:23])[C:10]([O:12][CH2:13][C:14]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][CH:15]=1)=[O:11])C1C=CC=CC=1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1.NC(P(O)(ON(CC)CC)=O)C(OCC1C=CC(OC)=CC=1)=O>CCOCC>[NH2:8][CH:9]([P:22]([O:27][CH2:28][CH3:29])([O:24][CH2:25][CH3:26])=[O:23])[C:10]([O:12][CH2:13][C:14]1[CH:15]=[CH:16][C:17]([O:20][CH3:21])=[CH:18][CH:19]=1)=[O:11] |f:1.2|

Inputs

Step One
Name
p-methoxybenzyl N-benzylidene-α-amino-diethylphosphonoacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=NC(C(=O)OCC1=CC=C(C=C1)OC)P(=O)(OCC)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
p-methoxybenzyl α-amino-diethylaminophosphonoacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C(=O)OCC1=CC=C(C=C1)OC)P(=O)(ON(CC)CC)O
Step Four
Name
ArOCH3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
ArH
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring to a solution of 8.25 g
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the reaction mixture is added 60 ml
CUSTOM
Type
CUSTOM
Details
of cyclohexane and the solvent layer is separated by decantation
WASH
Type
WASH
Details
The residue is washed with additional 2:1 ether-cyclohexane
CUSTOM
Type
CUSTOM
Details
is again decanted
DISSOLUTION
Type
DISSOLUTION
Details
The resulting oil is dissolved in about 25 ml
EXTRACTION
Type
EXTRACTION
Details
of 1 M dipotassium phosphate (final pH about 7), and this solution is extracted 4 times with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The methylene chloride solution is then dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give 12 g

Outcomes

Product
Name
Type
Smiles
NC(C(=O)OCC1=CC=C(C=C1)OC)P(=O)(OCC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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